3-CHLORO-N-{8-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
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Overview
Description
3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline structure, with a benzamide group attached. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Amino or thio-substituted pyrazoloquinoline derivatives.
Scientific Research Applications
3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide involves its interaction with specific molecular targets. It is believed to bind to allosteric sites on proteins, inducing conformational changes that affect the protein’s function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: A parent compound with similar structural features.
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]quinoline: A derivative with a chloro and methyl group.
8-Methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline: A derivative with a propyl group.
Uniqueness
3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide is unique due to the presence of both a chloro and benzamide group, which can significantly influence its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-3-10-26-20-17(12-14-7-4-6-13(2)18(14)23-20)19(25-26)24-21(27)15-8-5-9-16(22)11-15/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMFYPHTWIVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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